
Acetyl 4-methoxybenzenecarboperoxoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetyl 4-methoxybenzenecarboperoxoate is an organic compound known for its unique chemical structure and properties It is characterized by the presence of an acetyl group, a methoxy group, and a carboperoxoate moiety attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetyl 4-methoxybenzenecarboperoxoate typically involves the reaction of 4-methoxybenzoic acid with acetyl chloride in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
4-methoxybenzoic acid+acetyl chloride→Acetyl 4-methoxybenzenecarboperoxoate
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Acetyl 4-methoxybenzenecarboperoxoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into simpler derivatives.
Substitution: The methoxy and acetyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often require catalysts like aluminum chloride (AlCl3) or other Lewis acids.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or hydrocarbons.
Scientific Research Applications
Acetyl 4-methoxybenzenecarboperoxoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its unique chemical structure.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Acetyl 4-methoxybenzenecarboperoxoate involves its interaction with molecular targets through its functional groups. The acetyl and methoxy groups play a crucial role in its reactivity and interaction with biological molecules. The compound can undergo various biochemical reactions, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
Acetylsalicylic acid: Known for its analgesic and anti-inflammatory properties.
4-methoxybenzoic acid: A precursor in the synthesis of Acetyl 4-methoxybenzenecarboperoxoate.
Benzoyl peroxide: Used in acne treatment and as a polymerization initiator.
Uniqueness
This compound is unique due to the presence of both acetyl and carboperoxoate groups, which confer distinct chemical and biological properties. Its combination of functional groups makes it versatile for various applications in research and industry.
Properties
CAS No. |
779-55-5 |
|---|---|
Molecular Formula |
C10H10O5 |
Molecular Weight |
210.18 g/mol |
IUPAC Name |
acetyl 4-methoxybenzenecarboperoxoate |
InChI |
InChI=1S/C10H10O5/c1-7(11)14-15-10(12)8-3-5-9(13-2)6-4-8/h3-6H,1-2H3 |
InChI Key |
UMSHTRCWTULDFP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OOC(=O)C1=CC=C(C=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


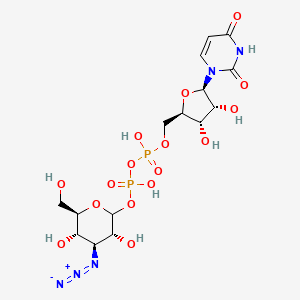
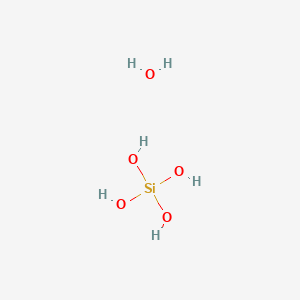
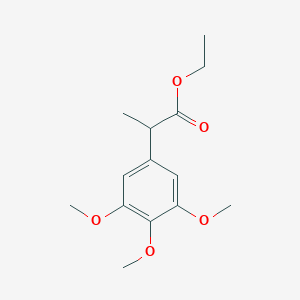
![1-[(2R,3R,4S,5R)-5-allyl-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidine-2,4-dione](/img/structure/B14759474.png)

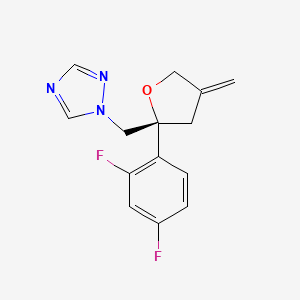
![(E)-3-[1-ethyl-3-(4-fluorophenyl)indol-2-yl]prop-2-enal](/img/structure/B14759487.png)
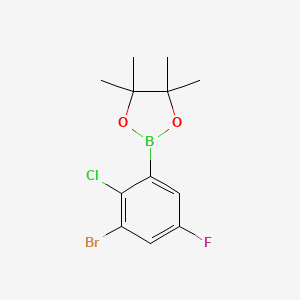
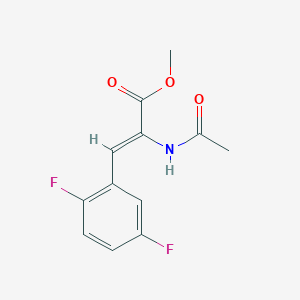
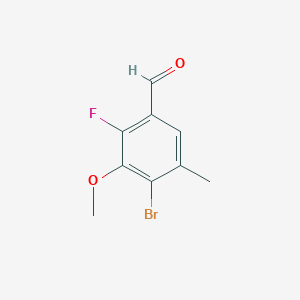

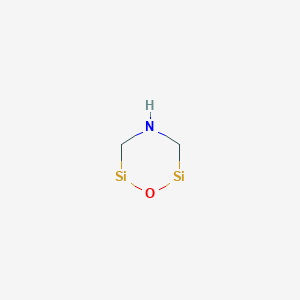

![(2R)-2-[(3R,4R,5S,6R)-3-acetamido-2,5-dihydroxy-6-(phosphonooxymethyl)oxan-4-yl]oxypropanoic acid](/img/structure/B14759523.png)
